2-Tert-butyl-4,6-diiodopyrimidine
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Overview
Description
2-Tert-butyl-4,6-diiodopyrimidine is an organic compound with the molecular formula C8H10I2N2 It is a derivative of pyrimidine, characterized by the presence of two iodine atoms at the 4 and 6 positions and a tert-butyl group at the 2 position
Preparation Methods
The synthesis of 2-Tert-butyl-4,6-diiodopyrimidine typically involves the iodination of 2-tert-butylpyrimidine. One common method includes the reaction of 2-tert-butylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4 and 6 positions.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
2-Tert-butyl-4,6-diiodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a catalyst or a base to facilitate the substitution process.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine derivatives with different functional groups. Reduction reactions can also be performed to remove the iodine atoms and replace them with hydrogen or other substituents.
Coupling Reactions: The iodine atoms make this compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. These reactions often require palladium catalysts and specific reaction conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-Tert-butyl-4,6-diiodopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in drug discovery and development. It can be used to synthesize biologically active molecules that may serve as pharmaceuticals or diagnostic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Tert-butyl-4,6-diiodopyrimidine exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new bonds and functional groups. In coupling reactions, the iodine atoms participate in the formation of carbon-carbon or carbon-heteroatom bonds, resulting in more complex molecular structures.
The molecular targets and pathways involved vary based on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
2-Tert-butyl-4,6-diiodopyrimidine can be compared with other similar compounds such as:
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups and is used as a sterically hindered base in organic synthesis.
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent, it is less reactive than this compound due to the absence of iodine atoms.
2,6-Di-tert-butyl-4-methylpyridine: Used in glycosylation reactions, it is another example of a sterically hindered base with different reactivity compared to this compound.
The uniqueness of this compound lies in its iodine atoms, which provide distinct reactivity and make it suitable for specific types of chemical transformations.
Properties
IUPAC Name |
2-tert-butyl-4,6-diiodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECSBMYKMMLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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